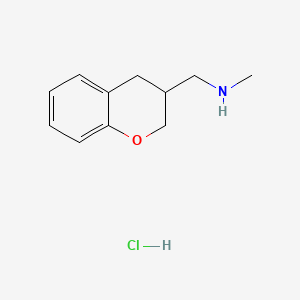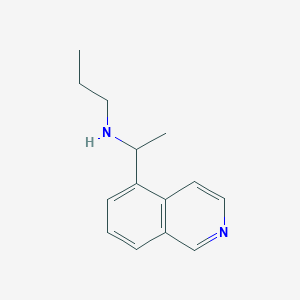
n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine is a chemical compound with a molecular formula of C14H18N2 and a molecular weight of 214.31 g/mol . This compound is part of the isoquinoline family, known for its unique reactivity and selectivity, making it valuable in various specialized applications .
Métodos De Preparación
The synthesis of n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine can be achieved through several methods. One notable method involves the catalyst-free synthesis of substituted isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Análisis De Reacciones Químicas
n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
n-(1-(Isoquinolin-5-yl)ethyl)propan-1-amine can be compared with other similar compounds, such as:
- n-(1-(Quinolin-2-yl)ethyl)propan-1-amine
- n-(1-(Pyridin-2-yl)ethyl)propan-1-amine
- n-(1-(Isoquinolin-1-yl)ethyl)propan-1-amine
These compounds share structural similarities but differ in their reactivity, selectivity, and applications.
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
N-(1-isoquinolin-5-ylethyl)propan-1-amine |
InChI |
InChI=1S/C14H18N2/c1-3-8-16-11(2)13-6-4-5-12-10-15-9-7-14(12)13/h4-7,9-11,16H,3,8H2,1-2H3 |
Clave InChI |
WLUGHXYFXRXJNC-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)C1=CC=CC2=C1C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


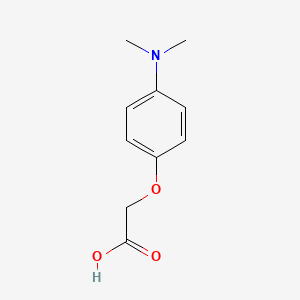
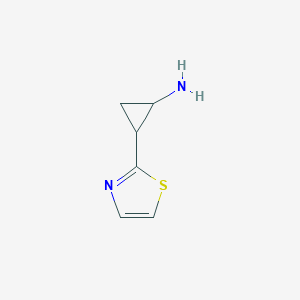
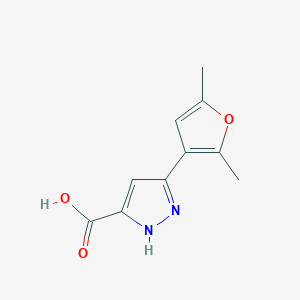
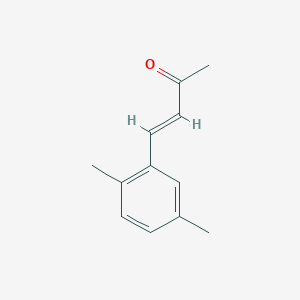
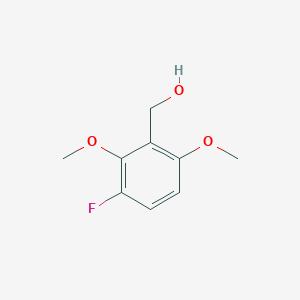
![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)
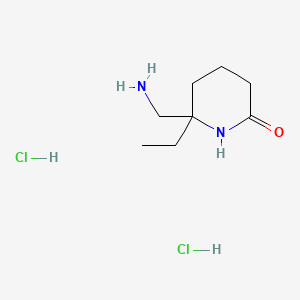
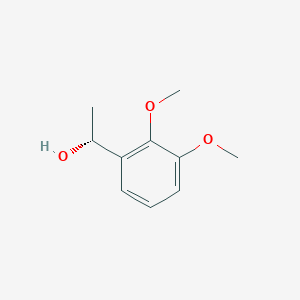
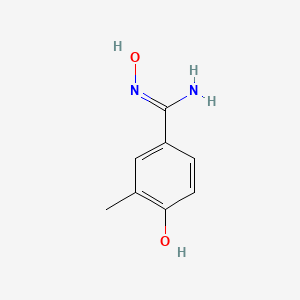
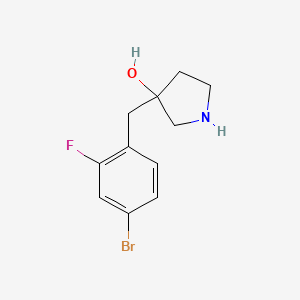
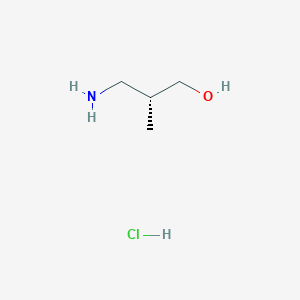
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)
![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)
